molecular formula C20H24N2O4S2 B2809237 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide CAS No. 1706091-26-0

2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2809237
CAS No.: 1706091-26-0
M. Wt: 420.54
InChI Key: GZAZLDOUJHKXIV-UHFFFAOYSA-N
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Description

2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a complex organic compound featuring a thiazepane ring, a sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base. The final step involves the coupling of the phenoxyacetamide moiety, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring may yield sulfoxides, while nucleophilic substitution at the phenoxyacetamide site can produce various substituted amides .

Scientific Research Applications

2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The thiazepane ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((7-(m-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide
  • 2-(4-((7-(p-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide
  • 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)propionamide

Uniqueness

Compared to similar compounds, 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is unique due to its specific substitution pattern on the thiazepane ring and the presence of the phenoxyacetamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-[4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-27-19)28(24,25)17-8-6-16(7-9-17)26-14-20(21)23/h2-9,19H,10-14H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZLDOUJHKXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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